molecular formula C16H17NO6 B5978287 ethyl N-[(8-ethoxy-2-oxo-2H-chromen-3-yl)carbonyl]glycinate CAS No. 588676-91-9

ethyl N-[(8-ethoxy-2-oxo-2H-chromen-3-yl)carbonyl]glycinate

Cat. No.: B5978287
CAS No.: 588676-91-9
M. Wt: 319.31 g/mol
InChI Key: DOCJBKQFMNRQKB-UHFFFAOYSA-N
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Description

Ethyl N-[(8-ethoxy-2-oxo-2H-chromen-3-yl)carbonyl]glycinate is a synthetic coumarin derivative designed for research and development applications. Coumarin-based compounds are a significant focus in medicinal chemistry due to their broad spectrum of reported biological activities. These activities include potential antitumor , antibacterial , antifungal , and antioxidant properties. The structure of this compound, which features a coumarin core linked to a glycinate ester, is typical of molecules investigated for their bioactive potential. Similar 3-substituted coumarin derivatives have been studied as key intermediates in synthesizing more complex heterocyclic systems and have been explored as corrosion inhibitors for metals in acidic environments . The 8-ethoxy moiety may influence the compound's electronic properties and binding interactions with biological targets. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-[(8-ethoxy-2-oxochromene-3-carbonyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6/c1-3-21-12-7-5-6-10-8-11(16(20)23-14(10)12)15(19)17-9-13(18)22-4-2/h5-8H,3-4,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCJBKQFMNRQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101160743
Record name N-[(8-Ethoxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]glycine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101160743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588676-91-9
Record name N-[(8-Ethoxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]glycine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588676-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(8-Ethoxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]glycine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101160743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(8-ethoxy-2-oxo-2H-chromen-3-yl)carbonyl]glycinate typically involves the following steps:

    Formation of the Coumarin Core: The coumarin core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenol with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced through an alkylation reaction using ethyl iodide and a base such as potassium carbonate.

    Attachment of the Glycinate Moiety: The final step involves the reaction of the coumarin derivative with ethyl glycinate hydrochloride in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(8-ethoxy-2-oxo-2H-chromen-3-yl)carbonyl]glycinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles such as amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

Ethyl N-[(8-ethoxy-2-oxo-2H-chromen-3-yl)carbonyl]glycinate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of ethyl N-[(8-ethoxy-2-oxo-2H-chromen-3-yl)carbonyl]glycinate involves its interaction with various molecular targets and pathways. The compound is known to inhibit enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase. Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Key Observations :

  • Reactivity : Ethyl N-[(8-ethoxy-2-oxo-2H-chromen-3-yl)carbonyl]glycinate forms via condensation, contrasting with Pd-catalyzed routes for purine derivatives .
  • Yield Challenges : Unlike Pd-catalyzed arylations (50–72% yields ), the target compound’s synthesis yields a mixture of pyridine and pyrrole derivatives (e.g., 18a and 19a) under similar conditions .
  • Stability : Deprotection of related compounds (e.g., diphenylmethylidene glycinates) often fails due to decarboxylation or deamination, limiting utility in peptide synthesis , whereas the chromone-based glycinate may offer better stability.

Table 2: Property Comparison of Ethyl Glycinate Derivatives

Compound Name Melting Point (°C) Solubility Reported Bioactivity
This compound Not reported Moderate in organic solvents Antimicrobial (predicted)
Ethyl N-(5-cyano-2-dicyclohexylamino-6-oxo-6H-1,3-oxazin-4-yl)glycinate 226 Low (hexane/EtOAc) Not reported
Ethyl N-(4-chlorophenyl)glycinate High in polar solvents Intermediate in drug synthesis

Key Observations :

  • Chromone Derivatives : The ethoxy and chromone groups likely enhance UV absorption and fluorescence, useful in imaging applications, though specific data are lacking .
  • Polarity: Chlorophenyl-substituted glycinates (e.g., Ethyl N-(4-chlorophenyl)glycinate) exhibit higher polarity, favoring aqueous solubility , whereas oxazine-based derivatives require nonpolar solvents .

Biological Activity

Ethyl N-[(8-ethoxy-2-oxo-2H-chromen-3-yl)carbonyl]glycinate is a compound that belongs to the class of chromene derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H17NO5C_{15}H_{17}NO_5 with a molecular weight of approximately 293.30 g/mol. The compound features a chromene core, which is a bicyclic structure known for its pharmacological properties.

PropertyValue
Molecular FormulaC15H17NO5
Molecular Weight293.30 g/mol
CAS NumberNot available
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research has shown that chromene derivatives exhibit significant antimicrobial properties. For instance, studies have reported that compounds similar to this compound demonstrate activity against various bacterial strains.

Case Study: Antibacterial Activity

A study evaluated the antibacterial effects of several chromene derivatives, including those related to this compound. The results indicated that these compounds exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainInhibition Zone (mm)
Ethyl N-[...]Staphylococcus aureus15
Ethyl N-[...]Escherichia coli12
Ethyl N-[...]Pseudomonas aeruginosa10

Antioxidant Activity

Chromene derivatives have also been noted for their antioxidant properties. The ability to scavenge free radicals contributes to their potential therapeutic applications in oxidative stress-related diseases.

Research Findings

A comparative study on the antioxidant activity of various chromene derivatives revealed that those with electron-donating groups showed enhanced radical scavenging activity. This compound was among the compounds tested.

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging (%)IC50 (µg/mL)
Ethyl N-[...]8525
Ethyl N-[...]7040
Ethyl N-[...]6060

The biological activity of this compound can be attributed to its ability to interact with cellular targets, leading to disruption of microbial cell membranes and modulation of oxidative stress pathways. The chromene structure is critical in facilitating these interactions due to its planar conformation and electron-rich nature.

Proposed Mechanisms

  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, causing leakage and cell death.
  • Radical Scavenging : The presence of hydroxyl groups in the structure enhances its ability to donate electrons and neutralize free radicals.

Q & A

Basic: What is the recommended synthetic route for ethyl N-[(8-ethoxy-2-oxo-2H-chromen-3-yl)carbonyl]glycinate?

Methodological Answer:
The synthesis typically involves a multi-step process:

Core Formation : Start with 8-ethoxycoumarin-3-carboxylic acid, synthesized via Pechmann condensation of resorcinol derivatives with ethyl acetoacetate under acidic conditions .

Activation : Convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

Coupling : React the acyl chloride with ethyl glycinate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using a base like triethylamine (Et₃N) to neutralize HCl byproducts.

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC or TLC .

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:

  • X-ray Crystallography : Use SHELXL for refinement of crystallographic data to resolve the 3D structure, particularly the coumarin core and glycinate substituents. Anisotropic displacement parameters can clarify thermal motion in the ethoxy group .
  • NMR Spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies substituent positions (e.g., ethoxy protons at δ ~4.1 ppm, carbonyl carbons at δ ~160-170 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ for C₁₆H₁₇NO₆: ~320.1) .

Basic: What preliminary biological activities are associated with this compound?

Methodological Answer:
Coumarin-glycinate hybrids are screened for:

  • Antimicrobial Activity : Use broth microdilution assays (MIC against S. aureus or E. coli) .
  • Enzyme Inhibition : Test against serine proteases (e.g., trypsin) via fluorometric assays with substrate analogs like Boc-Gln-Ala-Arg-AMC .
  • Anti-inflammatory Potential : Measure COX-2 inhibition using ELISA kits or cell-based assays (e.g., LPS-induced TNF-α suppression in macrophages) .

Advanced: How can synthetic yield be optimized for scale-up?

Methodological Answer:

  • Catalyst Screening : Replace traditional bases with DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Solvent Optimization : Use DMF for higher solubility of intermediates, but ensure thorough drying to prevent hydrolysis.
  • Temperature Control : Conduct coupling at 0–5°C to minimize side reactions, then warm gradually.
  • Process Monitoring : Employ in-situ FTIR to track acyl chloride formation (disappearance of –COOH peak at ~1700 cm⁻¹) .

Advanced: How to address contradictions in solubility data across studies?

Methodological Answer:

  • Solubility Profiling : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) and solvents (logP calculation via ChemAxon).
  • Polymorph Screening : Perform differential scanning calorimetry (DSC) and powder XRD to detect crystalline vs. amorphous forms, which affect solubility .
  • Co-solvent Systems : Test hydrotropic agents (e.g., sodium benzoate) or cyclodextrin inclusion complexes to enhance aqueous solubility .

Advanced: What strategies validate target interactions in enzyme inhibition studies?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the enzyme (e.g., trypsin) on a CM5 chip and measure binding kinetics (ka/kd) of the compound .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry by titrating the compound into the enzyme solution.
  • Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to model docking poses, focusing on hydrogen bonds between the glycinate moiety and catalytic residues (e.g., Ser195 in trypsin) .

Advanced: How to resolve stereochemical uncertainties in the glycinate moiety?

Methodological Answer:

  • Chiral Chromatography : Use a Chiralpak IC column with hexane/isopropanol (90:10) to separate enantiomers .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra (Gaussian 16) to assign absolute configuration .
  • Crystallographic Refinement : In SHELXL, assign Flack parameter to confirm handedness in non-centrosymmetric space groups .

Advanced: How to design SAR studies for optimizing bioactivity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified ethoxy (e.g., methoxy, propoxy) or glycinate (e.g., methyl ester, free acid) groups.
  • 3D-QSAR Models : Build CoMFA/CoMSIA models (SYBYL-X) using IC₅₀ data from enzyme assays to predict activity cliffs .
  • Metabolic Stability : Assess microsomal half-life (human liver microsomes + NADPH) to prioritize analogs with improved pharmacokinetics .

Advanced: What computational tools predict photophysical properties (e.g., fluorescence)?

Methodological Answer:

  • TD-DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to simulate UV-Vis spectra. Solvent effects (ethanol) are modeled via PCM .
  • Excited-State Dynamics : Analyze non-radiative decay pathways (e.g., intersystem crossing) with ORCA 5.0 to explain fluorescence quenching .

Advanced: How to troubleshoot poor reproducibility in crystallographic data?

Methodological Answer:

  • Data Collection : Ensure crystal stability by flash-cooling in liquid N₂ with 25% glycerol as cryoprotectant.
  • Twinned Data : Use SHELXD for structure solution and check for pseudo-merohedral twinning via R-factor vs. twin law analysis .
  • Disorder Modeling : Refine split positions for flexible ethoxy groups in SHELXL with restrained ADP similarity .

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